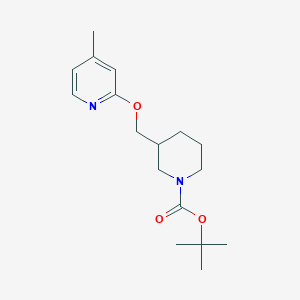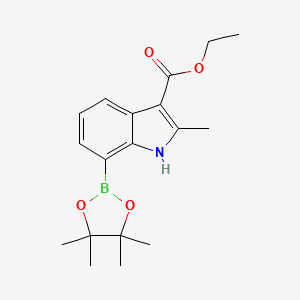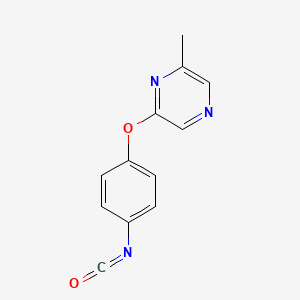
2,3-Dimethoxybenzylmagnesium chloride
Overview
Description
2,3-Dimethoxybenzylmagnesium chloride is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, bonded to a magnesium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxybenzylmagnesium chloride is typically synthesized through the reaction of 2,3-dimethoxybenzyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity, and the product is typically purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxybenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether solvents like THF.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From reduction reactions.
Substituted Benzyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dimethoxybenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxybenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The magnesium chloride moiety stabilizes the negative charge developed during the reaction, facilitating the nucleophilic addition process.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzylmagnesium chloride
- 3,4-Dimethoxybenzylmagnesium chloride
- 2,3-Dimethoxyphenylmagnesium bromide
Uniqueness
2,3-Dimethoxybenzylmagnesium chloride is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional specificity can lead to different reaction outcomes compared to its isomers or other similar compounds.
Properties
IUPAC Name |
magnesium;1-methanidyl-2,3-dimethoxybenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.ClH.Mg/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWVKCVTXYSNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-4-methyl-1-(m-tolyl)-1H-imidazol-2(3H)-one](/img/structure/B1614364.png)
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)



![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)





